Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate
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Overview
Description
Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chloro-substituted methoxyphenyl group and a cyanopropenoate moiety.
Preparation Methods
The synthesis of Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate typically involves a multi-step process. One common synthetic route includes the reaction of 5-chloro-2-methoxyaniline with ethyl cyanoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles like amines or thiols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various heterocyclic compounds
Scientific Research Applications
Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-[(5-bromo-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and biological activity.
Ethyl 3-[(5-chloro-2-ethoxyphenyl)amino]-2-cyanoprop-2-enoate: Similar structure but with an ethoxy group instead of a methoxy group, potentially altering its solubility and chemical properties.
This compound derivatives: Various derivatives with modifications on the phenyl ring or the cyano group, leading to different chemical and biological properties
Properties
IUPAC Name |
ethyl (E)-3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-3-19-13(17)9(7-15)8-16-11-6-10(14)4-5-12(11)18-2/h4-6,8,16H,3H2,1-2H3/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGQABWXFLURHR-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)Cl)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=CC(=C1)Cl)OC)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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